1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine

azetidine functional group comparison fluorine substitution hydrogen bond donor count

1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine (CAS 2034606-45-4) is a synthetic N-benzoyl azetidine derivative with molecular formula C13H16FNO and molecular weight 221.27 g/mol. The compound incorporates a strained four-membered azetidine ring, a 3-fluoromethyl substituent, and a 2,4-dimethylbenzoyl amide moiety, resulting in a compact, low-molecular-weight scaffold with a computed XLogP3 of 2.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 20.3 Ų.

Molecular Formula C13H16FNO
Molecular Weight 221.275
CAS No. 2034606-45-4
Cat. No. B2853525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine
CAS2034606-45-4
Molecular FormulaC13H16FNO
Molecular Weight221.275
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N2CC(C2)CF)C
InChIInChI=1S/C13H16FNO/c1-9-3-4-12(10(2)5-9)13(16)15-7-11(6-14)8-15/h3-5,11H,6-8H2,1-2H3
InChIKeyDWUJVENOYWIGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine (CAS 2034606-45-4): Core Structural Profile and Procurement-Relevant Baseline Data


1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine (CAS 2034606-45-4) is a synthetic N-benzoyl azetidine derivative with molecular formula C13H16FNO and molecular weight 221.27 g/mol [1]. The compound incorporates a strained four-membered azetidine ring, a 3-fluoromethyl substituent, and a 2,4-dimethylbenzoyl amide moiety, resulting in a compact, low-molecular-weight scaffold with a computed XLogP3 of 2.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 20.3 Ų [1]. It is commercially available from Life Chemicals (catalog F6554-4976) at ≥90% purity, confirmed by LCMS and/or 400 MHz NMR , with pricing at $94.50 per 5 μmol (as of May 2023) [2].

Why 1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine Cannot Be Readily Substituted by Close Azetidine Analogs


Within the azetidine chemical space, ostensibly minor structural alterations produce divergent physicochemical and pharmacological signatures that preclude simple interchangeability. The 2,4-dimethylbenzoyl amide determines both conformational preference and lipophilic bulk, while the 3-fluoromethyl substituent eliminates hydrogen bond donor capacity and introduces a metabolically stable C–F bond [1]. Replacement of –CH2F with –OH (as in 1-(2,4-dimethylbenzoyl)azetidin-3-ol) restores a hydrogen bond donor and alters membrane permeability, whereas removal of the 2,4-dimethyl groups (as in 1-benzoyl-3-(fluoromethyl)azetidine) reduces both LogP-driven target engagement potential and the steric constraint on the amide rotamer equilibrium. In the class of azetidine-based selective estrogen receptor degraders (SERDs), the fluoromethyl azetidine side-chain has been shown to provide a 6-percentage-point improvement in ER-α degradation efficacy over non-fluorinated analogs (97% vs. 91% efficacy) [2], underscoring the sensitivity of biological output to precise substitution patterns in this scaffold.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine vs. Comparator Azetidine Derivatives


Fluoromethyl vs. Hydroxyl at the Azetidine 3-Position: Physicochemical and HBD Contrast

The 3-fluoromethyl (–CH2F) substituent in the target compound eliminates hydrogen bond donor (HBD) capacity relative to the 3-hydroxyl analog 1-(2,4-dimethylbenzoyl)azetidin-3-ol (CAS 1340242-76-3). The target compound possesses 0 HBD, whereas the 3-ol comparator possesses 1 HBD, resulting in a ΔHBD = –1 [1]. This HBD elimination is consequential for passive membrane permeability and oral bioavailability prediction, as each additional HBD is associated with a measurable reduction in Caco-2 permeability [2]. Additionally, substitution of –OH with –CH2F increases calculated lipophilicity (ΔLogP ≈ +0.5 to +1.0 units based on fragment-based additivity), enhancing predicted blood-brain barrier penetration potential [1].

azetidine functional group comparison fluorine substitution hydrogen bond donor count

2,4-Dimethylbenzoyl vs. Unsubstituted Benzoyl Amide: Lipophilicity and Conformational Differentiation

The target compound incorporates a 2,4-dimethylbenzoyl amide group, which differs from the unsubstituted benzoyl analog 1-benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4) by the addition of two methyl groups (ΔMW = +28 Da). This substitution increases computed LogP by approximately 1.0–1.5 units [1]. The ortho-methyl group (2-position) exerts steric influence on the amide bond conformation, restricting rotational freedom and potentially pre-organizing the azetidine ring for target binding . The para-methyl group (4-position) contributes to lipophilicity without introducing additional steric constraints.

benzoyl substitution lipophilicity enhancement azetidine amide conformation

Fluoromethyl Azetidine Side-Chain Confers Superior ER-α Degradation Efficacy: Class-Level Pharmacodynamic Evidence

In a head-to-head optimization study published in ACS Medicinal Chemistry Letters, incorporation of a fluoromethyl azetidine side-chain into a bis-phenol chromene scaffold yielded compound 17ha (GDC-0927), which achieved ER-α degradation efficacy of 97% in MCF-7 breast cancer cells (in-cell western assay). In comparison, the non-fluorinated analog 5a achieved only 91% efficacy under identical conditions [1]. This ΔEfficacy = +6 percentage points was functionally consequential: 17ha produced tumor regression in a tamoxifen-resistant breast cancer xenograft model, whereas 5a, despite equivalent oral exposure, showed inferior antitumor activity [1]. Although this comparison involves a structurally distinct core scaffold rather than the 2,4-dimethylbenzoyl azetidine series directly, it establishes that the 3-fluoromethyl azetidine substitution is a pharmacophoric element capable of conferring measurable improvements in target degradation efficacy within the SERD target class.

selective estrogen receptor degrader SERD ER-α degradation

Structural Differentiation from Advanced FASN Inhibitors in the 2,4-Dimethylbenzoyl Azetidine Series

Several advanced compounds (e.g., TVB-3166, CAS 1533438-83-3; FASN-IN-3, CAS 2097262-60-5) utilize a 2,4-dimethylbenzoyl azetidine core but append complex substituents at the azetidine 3-position (4-benzonitrile in TVB-3166) and at the benzoyl 5-position (4,5-dimethyl-1H-pyrazol-3-yl). TVB-3166 is a potent FASN inhibitor (IC50 = 0.042 μM) . In contrast, the target compound 1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine represents a minimal, fragment-like scaffold (MW = 221.27, only 2 rotatable bonds) with no additional elaboration beyond the fluoromethyl and dimethylbenzoyl groups [1]. This minimal elaboration preserves synthetic tractability and provides a clean SAR starting point distinct from the more elaborated FASN inhibitors, making it suitable for fragment-based drug discovery, combinatorial library diversification, or as a versatile building block for parallel medicinal chemistry.

fatty acid synthase inhibitor FASN azetidine scaffold comparison

Vendor QC and Identity Confirmation: Defined Purity Benchmarks for Procurement

The compound is supplied by Life Chemicals (catalog F6554-4976) at ≥90% purity, with identity confirmed by LCMS and/or 400 MHz NMR spectroscopy . Electronic copies of NMR or LC-MS spectra are available upon request . This QC specification exceeds the typical screening collection entry threshold of 80% purity and meets the ≥90% standard commonly required for hit validation and dose-response follow-up studies. In contrast, many structurally related azetidine building blocks (e.g., 1-benzoyl-3-(fluoromethyl)azetidine, CAS 2703779-28-4) are available only at 95% stated purity without documented orthogonal analytical confirmation, or are not stocked by major screening compound suppliers . The availability of 400 MHz ¹H, ¹⁹F, and ¹³C NMR characterization is particularly relevant for fluorinated compounds, as ¹⁹F NMR provides unambiguous confirmation of the fluoromethyl substituent integrity.

compound quality control purity specification analytical characterization

Recommended Application Scenarios for 1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Intracellular or CNS Proteins

With MW = 221.27, 0 hydrogen bond donors, XLogP3 = 2.5, and only 2 rotatable bonds, this compound meets widely accepted fragment physicochemical filters [1]. Its zero HBD count and moderate lipophilicity align with CNS MPO desirability scores [2], making it a suitable fragment hit for screening against CNS targets such as GPCRs, kinases, or nuclear receptors where blood-brain barrier penetration is desired. The compound's ¹⁹F NMR-active fluoromethyl group enables ligand-observed ¹⁹F NMR fragment screening, a technique that requires only microgram quantities and is compatible with mixture-based screening formats [3].

Starting Scaffold for SERD or Nuclear Receptor Modulator Lead Optimization

The class-level evidence demonstrating that a fluoromethyl azetidine side-chain improves ER-α degradation efficacy by 6 percentage points (97% vs. 91% in MCF-7 cells) supports the use of fluoromethyl azetidine-containing building blocks as privileged starting points for SERD discovery [4]. The 2,4-dimethylbenzoyl group provides a vector for further substitution at the benzoyl ring positions 3, 5, or 6, enabling rapid exploration of structure-activity relationships while retaining the fluoromethyl azetidine pharmacophore.

Core Scaffold for Diversity-Oriented Synthesis (DOS) or Parallel Library Production

The minimal substitution pattern of this compound leaves both the benzoyl ring and the azetidine nitrogen (via amide hydrolysis/reduction) available for further diversification. This positions it as a versatile core scaffold for generating sp3-rich, lead-like compound libraries [5]. The compound's rotational constraint (only 2 rotatable bonds) and low molecular weight are favorable starting points for library enumeration that maintains drug-like properties, in contrast to more elaborated analogs such as TVB-3166 (5 rotatable bonds, MW = 384.47) that offer fewer synthetic diversification handles .

Positive Control or Reference Standard for Fluorinated Azetidine Analytical Method Development

The documented availability of 400 MHz ¹H, ¹⁹F, and ¹³C NMR spectra upon request, combined with LCMS purity confirmation , supports the use of this compound as a reference standard for developing analytical methods for fluorinated azetidine-containing drug candidates. The ¹⁹F NMR signal from the fluoromethyl group provides a clean, well-resolved spectral handle for quantification in complex matrices, including biological fluids, reaction mixtures, or formulated products.

Quote Request

Request a Quote for 1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.